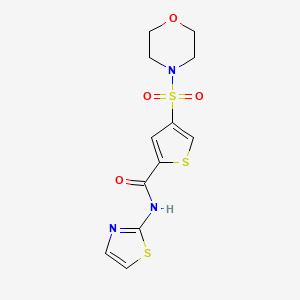

![molecular formula C17H16N4 B5536178 3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5536178.png)

3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives, including 3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, has been achieved through various innovative methods. One notable approach is a one-step synthesis via a novel multicomponent reaction involving chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine or 3-picoline. This method efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives in moderate yields, employing refluxing acetonitrile as the solvent. The mechanism involves the formation of polysubstituted benzenes followed by subsequent substitution and annulation reactions of pyridine (Yan, Wang, Song, & Sun, 2009).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]benzimidazole derivatives has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, MS, IR spectra, and elemental analysis, as well as X-ray crystallography. These analyses provide detailed insights into the compound's molecular configuration, essential for understanding its chemical behavior and potential interactions (Yan et al., 2009).

Chemical Reactions and Properties

Pyrido[1,2-a]benzimidazole derivatives undergo various chemical reactions, leading to the formation of a wide range of products with diverse chemical structures and potential biological activities. For instance, the reaction with phosphorus oxychloride yields 1-chloropyrido[1,2-a]benzimidazole-4-carbonitriles, which can be further transformed into azido, amino, piperidino, and methoxy derivatives. These reactions expand the chemical versatility of the pyrido[1,2-a]benzimidazole core, enabling the exploration of new chemical spaces (Rida, Soliman, Badawey, & Kappe, 1988).

科学的研究の応用

Synthesis Techniques

In the realm of organic chemistry, the synthesis of pyrido[1,2-a]benzimidazole derivatives has been a focus of several studies due to their potential applications in various fields. One approach includes a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction. This process involves the reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine or 3-picoline in refluxing acetonitrile, producing polysubstituted pyrido[1,2-a]benzimidazole derivatives in moderate yields. The mechanism is believed to involve the formation of polysubstituted benzenes with subsequent substitution and annulation reaction of pyridine, characterized by various spectroscopic methods and X-ray crystallography (Yan et al., 2009).

Chemical Reactivity and Derivative Formation

Research into the reactivity of certain compounds towards creating novel pyrido[1,2-a]benzimidazoles has been explored. For example, the condensation reactions of 1H-benzimidazol-2-ylacetonitrile with 3-substituted chromones have led to the efficient synthesis of a novel series of pyrido[1,2-a]benzimidazoles. This synthesis pathway offers a simple and convenient route to these compounds, with reaction mechanisms and spectral data providing insight into the chemical reactivity involved (Ibrahim, 2013).

Molecular Docking and In Vitro Screening

The exploration of novel pyridine and fused pyridine derivatives for their biological activities has been conducted through molecular docking and in vitro screening. A study synthesized a series of novel pyridine derivatives starting from a specific hydrazinyl-pyridine-carbonitrile compound. These compounds were then subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. The newly prepared products exhibited antimicrobial and antioxidant activity, showcasing their potential for therapeutic applications (Flefel et al., 2018).

Novel Synthesis Protocols

The green synthesis of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives has been achieved through a three-component reaction utilizing aldehyde, malonodinitrile, and 2-aminobenzimidazole in water under microwave irradiation. This method highlights the advantages of excellent yield, low cost, reduced environmental impact, and a wide scope of application, providing an efficient pathway for synthesizing these derivatives (Liu et al., 2008).

特性

IUPAC Name |

3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-12-10-16(20-8-4-5-9-20)21-15-7-3-2-6-14(15)19-17(21)13(12)11-18/h2-3,6-7,10H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWRRXITINALOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

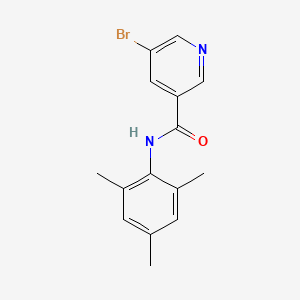

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

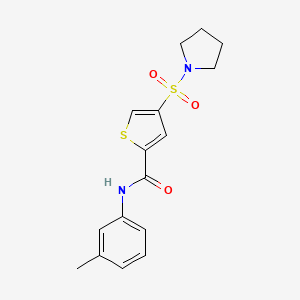

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)